2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol
Overview
Description
AR12456 is a derivative of trapidil, a compound known for its hypocholesterolemic activity. It has been studied for its effects on intracellular cholesterol metabolism, particularly in human hepatoma cell line HepG2 . AR12456 enhances the uptake and degradation of low-density lipoprotein (LDL) and inhibits cholesterol synthesis and esterification .
Scientific Research Applications
AR12456 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of trapidil derivatives on cholesterol metabolism.
Biology: AR12456 is used in cell culture studies to investigate its effects on intracellular cholesterol homeostasis.
Medicine: The compound has potential therapeutic applications in the treatment of hypercholesterolemia and related cardiovascular diseases.
Industry: AR12456 may be used in the development of new pharmaceuticals targeting cholesterol metabolism.
Preparation Methods
The synthesis of AR12456 involves several steps, starting with the preparation of trapidil derivatives. The synthetic route typically includes the reaction of trapidil with various reagents under controlled conditions to produce AR12456
Chemical Reactions Analysis
AR12456 undergoes several types of chemical reactions, including:
Oxidation: AR12456 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: AR12456 can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Mechanism of Action
The mechanism of action of AR12456 involves the inhibition of cholesterol synthesis and esterification, along with the enhanced expression of LDL receptors. This leads to increased uptake and degradation of LDL, resulting in lower cholesterol levels in cells . The molecular targets of AR12456 include enzymes involved in cholesterol synthesis and LDL receptors on the cell surface .
Comparison with Similar Compounds
AR12456 is unique among trapidil derivatives due to its specific effects on cholesterol metabolism. Similar compounds include other trapidil derivatives and compounds that target cholesterol metabolism, such as statins. AR12456’s ability to enhance LDL receptor expression and inhibit cholesterol synthesis without affecting cellular cholesterol content sets it apart from other compounds .
Properties
IUPAC Name |
2-[[5-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-hexylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O/c1-4-7-8-9-10-22(11-12-24)16-13-15(21(5-2)6-3)20-17-18-14-19-23(16)17/h13-14,24H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVGIMEZSWINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143386 | |
Record name | AR 12456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100557-06-0 | |
Record name | AR 12456 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR 12456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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